molecular formula C11H13NO2 B8794536 6-ethoxy-3,4-dihydro-2(1H)-Quinolinone

6-ethoxy-3,4-dihydro-2(1H)-Quinolinone

Cat. No.: B8794536
M. Wt: 191.23 g/mol
InChI Key: OISKBDYSPIXDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethoxy-3,4-dihydro-2(1H)-Quinolinone is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

6-ethoxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H13NO2/c1-2-14-9-4-5-10-8(7-9)3-6-11(13)12-10/h4-5,7H,2-3,6H2,1H3,(H,12,13)

InChI Key

OISKBDYSPIXDOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 6-hydroxy-3,4-dihydro-2(1 H)-quinolinone (90.2 g, 0.55 mol, 1 equiv) in DMF (1.8 L) was added potassium carbonate (228 g, 1.65 mol, 3 equiv). The slurry was stirred for 45 min. at 25° C., then iodoethane (114 g, 0.73 mol, 1.33 equiv) was added and stirring was continued for 12 hours. The mixture was filtered, the filtrate was poured into water, and the white precipitate was collected via filtration, washed with water (500 mL), and dried under high vacuum to provide 6-(ethyloxy)-3,4-dihydro-2(1H)-quinolinone (72.3 g, 69%). 1H NMR (400 MHz, DMSO) δ, 1.25 (t, J=7.2 Hz, 3H), 2.35 (m, 2 H), 2.78 (m, 2H), 3.90(m, 2H), 6.70-6.73 (m, 3H), 9.83 (br, 1H).
Quantity
90.2 g
Type
reactant
Reaction Step One
Quantity
228 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step Two

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